molecular formula C13H18ClNO4 B12497636 4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B12497636
M. Wt: 287.74 g/mol
InChI Key: NNHCYHNOCXLNDZ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C13H18ClNO4 and a molecular weight of 287.74 g/mol. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a dimethoxyphenyl group attached to the pyrrolidine ring. It is primarily used in scientific research and is not intended for therapeutic or diagnostic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyrrolidine ring.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The dimethoxyphenyl group can undergo substitution reactions to introduce different substituents.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated dimethoxyphenyl compounds and suitable nucleophiles are used for substitution reactions.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethoxyphenyl group can enhance binding affinity to certain proteins, while the pyrrolidine ring can modulate the compound’s overall conformation and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Boc-(trans-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid): This compound is similar in structure but contains a tert-butoxycarbonyl (Boc) protecting group.

    (3R,4S)-rel-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride: This is a stereoisomer of the compound with different spatial orientation of the substituents.

Uniqueness

4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride is unique due to its specific combination of the dimethoxyphenyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .

Properties

Molecular Formula

C13H18ClNO4

Molecular Weight

287.74 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H17NO4.ClH/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H

InChI Key

NNHCYHNOCXLNDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC.Cl

Origin of Product

United States

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